molecular formula C17H17ClN4O3 B12058483 8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione CAS No. 326014-93-1

8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B12058483
CAS No.: 326014-93-1
M. Wt: 360.8 g/mol
InChI Key: WUSRBVLTFRWILZ-UHFFFAOYSA-N
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Description

8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound belonging to the xanthine chemical class. It is structurally related to theophylline and caffeine, and is known for its stimulant properties. This compound is often used in combination with other drugs for its physiological effects .

Preparation Methods

The synthesis of 8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of 8-chlorotheophylline with 4-ethylbenzoyl chloride under specific conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the blockade of adenosine receptors, particularly the A2a receptor. By inhibiting these receptors, the compound prevents the usual inhibitory effects of adenosine on neuronal activity, leading to increased neuronal firing and stimulation . This mechanism is similar to that of caffeine and theophylline, which also block adenosine receptors .

Comparison with Similar Compounds

8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the xanthine core. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacological profiles .

Properties

CAS No.

326014-93-1

Molecular Formula

C17H17ClN4O3

Molecular Weight

360.8 g/mol

IUPAC Name

8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H17ClN4O3/c1-4-10-5-7-11(8-6-10)12(23)9-22-13-14(19-16(22)18)20(2)17(25)21(3)15(13)24/h5-8H,4,9H2,1-3H3

InChI Key

WUSRBVLTFRWILZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CN2C3=C(N=C2Cl)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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